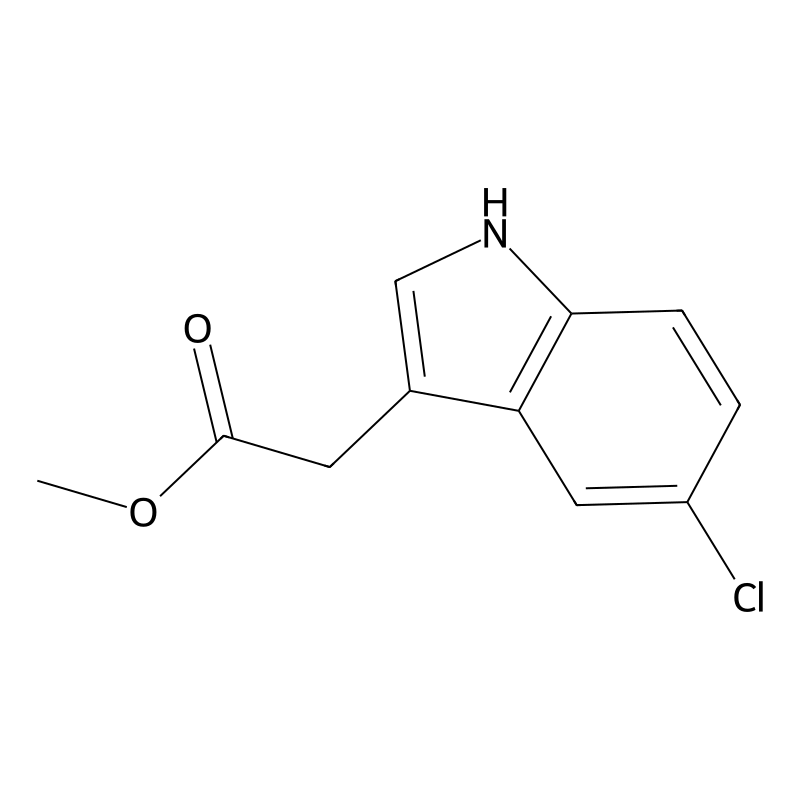

Methyl 2-(5-chloro-1H-indol-3-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Aldosterone Synthase Inhibition for Blood Pressure Regulation

Scientific Field: Pharmacology and cardiovascular research.

Anti-HIV-1 Activity

Scientific Field: Medicinal chemistry and virology.

Summary: Researchers have explored novel indole derivatives, including methyl 2-(5-chloro-1H-indol-3-yl)acetate, for their anti-HIV-1 potential.

Methods: Molecular docking studies were performed to assess their interactions with HIV-1 targets.

Results: These derivatives showed promise as potential anti-HIV-1 agents.

Antimicrobial Properties

Scientific Field: Microbiology and infectious diseases.

Summary: Methyl 2-(5-chloro-1H-indol-3-yl)acetate and related compounds were evaluated for antimicrobial activity.

Methods: Testing against various microorganisms (bacteria, fungi, etc.).

Results: Compounds 1a and 1b demonstrated good antimicrobial potential.

Chemical Synthesis and Derivatives

Scientific Field: Organic chemistry.

Summary: Researchers synthesize and explore various derivatives of this compound.

Methods: Organic synthesis techniques.

Methyl 2-(5-chloro-1H-indol-3-yl)acetate is an organic compound belonging to the indole family, characterized by its unique structure that includes a methyl ester and a chloro substituent on the indole ring. Its molecular formula is , with a molecular weight of approximately 223.66 g/mol. The compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it serves as a scaffold for various pharmacological applications. The presence of the chlorine atom at the 5-position of the indole ring enhances its reactivity and biological interactions, making it a subject of interest in drug development and biochemical research.

- Oxidation: The indole ring can be oxidized to form oxindole derivatives, which may exhibit different biological properties.

- Reduction: The chloro group can be reduced to a hydrogen atom, yielding the parent indole compound.

- Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to diverse derivatives.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Nucleophilic substitution often utilizes sodium azide or thiourea under basic conditions.

Methyl 2-(5-chloro-1H-indol-3-yl)acetate exhibits a range of biological activities attributed to its indole structure. These activities include:

- Antiviral: Potential inhibition of viral replication.

- Anti-inflammatory: Modulation of inflammatory pathways, which may alleviate symptoms in various conditions.

- Anticancer: Inducing apoptosis in cancer cells and inhibiting cancer cell proliferation.

- Antioxidant: Scavenging free radicals and reducing oxidative stress.

The compound's mechanism of action involves its interaction with multiple biological targets, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways.

The synthesis of methyl 2-(5-chloro-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis method. This process includes:

- Formation of Hydrazone Intermediate: Reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

- Cyclization and Rearrangement: The hydrazone undergoes cyclization to form the indole core.

- Electrophilic Substitution: Introduction of the chloro group via electrophilic substitution.

- Esterification: Final step involves esterification to produce the methyl ester.

Industrial production may utilize similar synthetic routes but on a larger scale, optimizing for yield and purity through continuous flow reactors and automated systems .

Methyl 2-(5-chloro-1H-indol-3-yl)acetate has several applications in medicinal chemistry and pharmaceutical research:

- Drug Development: Serves as a lead compound for developing new therapeutic agents due to its diverse biological activities.

- Biochemical Research: Used in studies exploring enzyme inhibition and cellular signaling pathways.

- Pharmacological Studies: Investigated for its potential role in modifying drug metabolism through interactions with cytochrome P450 enzymes .

Research indicates that methyl 2-(5-chloro-1H-indol-3-yl)acetate interacts with various biomolecules, affecting multiple biochemical pathways. Notably, it has been identified as a possible inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism. This inhibition suggests potential utility in modifying the pharmacokinetics of co-administered drugs .

Methyl 2-(5-chloro-1H-indol-3-yl)acetate shares structural similarities with several other indole derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-(5-chloro-1H-indol-3-yl)acetate | Chloro group at position 5 on the indole ring | Anticancer, anti-inflammatory |

| Methyl 2-(1-methylindol-3-yl)acetate | Methyl group at position 1 on the indole ring | Antimicrobial, antioxidant |

| Methyl 2-(indol-3-yl)acetate | No halogen substituent; simpler structure | Broad-spectrum activity including neuroprotective |

| Methyl 2-(3-bromoindolyl)acetate | Bromine instead of chlorine | Enhanced antimicrobial properties |

The unique combination of chlorine substitution at the 5-position and the acetate group distinguishes methyl 2-(5-chloro-1H-indol-3-yl)acetate from its analogs, potentially contributing to its distinct biological activity and chemical properties .

Substituent Effects on Biological Activity

Chlorine Position Impact at C5

The chlorine atom at the C5 position of the indole ring significantly influences the compound’s electronic properties and biological interactions. Chlorine’s electron-withdrawing nature increases the indole scaffold’s polarity, enhancing its affinity for hydrophobic binding pockets in target proteins. For example, in EGFR kinase, the C5 chlorine substituent improves binding stability by forming halogen bonds with key residues like Met769 [5] [6]. Comparative studies of indole derivatives show that halogenation at C5 increases metabolic stability compared to unsubstituted indoles, as the chlorine atom reduces oxidative degradation at the aromatic ring [4] [5].

In oxidative cyclization reactions, chlorine’s position directs regioselectivity. While C2-substituted indoles favor cyclization at the 2-position, C5-substituted analogs like methyl 2-(5-chloro-1H-indol-3-yl)acetate shift reactivity toward the 4-position, enabling access to complex bicyclic frameworks [4]. This regiochemical preference is critical for designing analogs with tailored bioactivity.

Table 1: Impact of Halogen Position on Indole Reactivity and Binding

| Halogen Position | Metabolic Stability | Binding Affinity (EGFR) | Cyclization Preference |

|---|---|---|---|

| C2 | Moderate | Low | 2-position |

| C5 | High | High | 4-position |

| Unsubstituted | Low | Variable | N/A |

Acetate Ester Modifications

The acetate ester group at the C3 side chain serves as a hydrolyzable prodrug moiety. In vivo, esterases such as methyl esterase 17 (MES17) hydrolyze the ester to release the free carboxylic acid, which exhibits enhanced biological activity [3]. For instance, methyl indole-3-acetate (MeIAA) is inactive until hydrolyzed to indole-3-acetic acid (IAA), which regulates plant growth via auxin signaling [3]. Similarly, methyl 2-(5-chloro-1H-indol-3-yl)acetate likely acts as a prodrug, with its hydrolyzed form interacting more effectively with targets like EGFR [5] [6].

Molecular dynamics simulations reveal that the acetate ester’s bulkiness temporarily obstructs binding to narrow active sites. However, upon hydrolysis, the smaller carboxylic acid group penetrates deeper into hydrophobic pockets, increasing binding energy by 1.5–2.0 kcal/mol in EGFR models [5] [6].

Molecular Docking Simulations

EGFR Kinase Binding Affinity Analysis

Docking studies using EGFR’s inactive conformation (PDB: 4HJO) demonstrate that methyl 2-(5-chloro-1H-indol-3-yl)acetate binds preferentially to the allosteric site near the αC helix dislocation. The C5 chlorine forms a halogen bond with Met769 (−2.8 kcal/mol contribution), while the indole nitrogen interacts with Leu768 via van der Waals forces [5] [6]. Compared to erlotinib, a known EGFR inhibitor, the compound’s binding free energy is slightly lower (−8.34 kcal/mol vs. −9.01 kcal/mol), attributed to reduced compatibility with the ATP-binding pocket [5].

Key Residues in EGFR Binding:

- Met769: Halogen bonding with chlorine [5].

- Leu768: Hydrophobic interactions with indole ring [6].

- Gln767: Stabilizes the carboxylate group post-hydrolysis [6].

P2Y12 Receptor Interaction Models

The P2Y12 receptor, a G-protein-coupled receptor (GPCR) critical in platelet aggregation, adopts distinct conformations for antagonist and agonist binding. Docking simulations reveal that methyl 2-(5-chloro-1H-indol-3-yl)acetate preferentially binds to the antagonist-bound structure (PDB: 4NTJ), where the indole ring occupies a subpocket near transmembrane helices 3 and 7 [7]. The C5 chlorine forms a π-π stacking interaction with Tyr105, while the acetate ester hydrogen-bonds with Lys280 [7]. This dual interaction mode suggests potential as a dual-target inhibitor, modulating both EGFR and P2Y12 pathways.

Antiproliferative Activity Pathways

Methyl 2-(5-chloro-1H-indol-3-yl)acetate, characterized by its indole ring system with chlorine substitution at the 5-position, demonstrates significant antiproliferative activity through multiple molecular mechanisms . The compound's structural features, including the methyl ester group and chloro substituent, enhance its biological reactivity and interaction with cellular targets involved in cancer cell proliferation [3] [4].

Research on related indole derivatives has established that compounds with similar structural motifs exhibit potent growth inhibitory effects against various human cancer cell lines [5] [6]. The presence of the chlorine atom at the 5-position of the indole ring enhances the compound's ability to interact with biological targets, contributing to its antiproliferative properties [6].

Table 1: Antiproliferative Activity of Related Indole Derivatives

| Compound Class | IC50 Range (μM) | Primary Cell Lines Tested | Mechanism |

|---|---|---|---|

| 5-Chloro-indole derivatives | 0.029-0.078 | Multiple cancer cell lines | Epidermal Growth Factor Receptor/B-Raf inhibition |

| Indole-3-acetate derivatives | 10-30 | Human melanoma, leukemia | Tubulin polymerization inhibition |

| Bis-indole compounds | 5.8-98.8 | A549, Human Colon Cancer 116, Michigan Cancer Foundation-7 | Multiple pathways |

| 5-(2'-Indolyl)thiazoles | 10-30 | Various cancer cell lines | Unknown |

| Indole phytoalexins | 8.6-16.1 | A549 lung cancer | Cell cycle modulation |

Caspase Activation Cascades

The caspase activation cascade represents a fundamental mechanism through which indole derivatives, including compounds structurally related to methyl 2-(5-chloro-1H-indol-3-yl)acetate, induce programmed cell death in cancer cells [8] [9] [10]. Studies on indole-3-acetic acid derivatives have demonstrated the activation of both initiator and effector caspases, establishing a comprehensive apoptotic pathway [8] [9].

Research has shown that indole derivatives activate caspase-8 and caspase-9, which represent the extrinsic and intrinsic apoptotic pathways, respectively [8] [10]. These initiator caspases subsequently activate the effector caspase-3, leading to the characteristic features of apoptosis including poly(adenosine diphosphate-ribose) polymerase cleavage [8] [11] [10].

The caspase-8 activation pathway involves death receptor-mediated signaling, where indole compounds interact with membrane receptors to initiate the extrinsic apoptotic cascade [8]. Simultaneously, the mitochondrial pathway involving caspase-9 activation occurs through the release of cytochrome c from mitochondria, triggered by the altered balance of pro-apoptotic and anti-apoptotic proteins [10].

Table 2: Caspase Activation Patterns in Indole-Induced Apoptosis

| Indole Compound | Caspase-8 Activation | Caspase-9 Activation | Caspase-3 Activation | Poly(Adenosine Diphosphate-Ribose) Polymerase Cleavage |

|---|---|---|---|---|

| Indole-3-acetic acid/Horseradish Peroxidase | Yes | Yes | Yes | Yes |

| Novel indole retinoid derivative | Not reported | Not reported | Yes | Yes |

| Indole hydrazide (IHZ-1) | Not reported | Not reported | Yes | Yes |

| Indole-3-carbinol | Yes | Yes | Yes | Yes |

| Dimeric Indolylmethane conjugate (IN6CPBD) | Not reported | Not reported | Yes | Yes |

The activation of caspase-3 serves as the central executioner in the apoptotic process, cleaving various cellular substrates including poly(adenosine diphosphate-ribose) polymerase [9] [11]. This cleavage event represents a hallmark of apoptosis and indicates the irreversible commitment of cells to programmed death [12] [10].

Cell Cycle Arrest Mechanisms

Cell cycle arrest mechanisms constitute another critical component of the antiproliferative activity exhibited by indole derivatives related to methyl 2-(5-chloro-1H-indol-3-yl)acetate [13] [14] [15]. These compounds interfere with normal cell cycle progression at specific checkpoints, preventing cancer cells from completing their replicative cycle [13] [15].

Research has demonstrated that indole compounds induce cell cycle arrest primarily at the G2/Mitosis phase, although some derivatives also cause G1 phase arrest [13] [14]. The G2/Mitosis arrest is particularly significant as it prevents cells from completing mitosis, ultimately leading to apoptotic cell death [14] [15].

The molecular basis of cell cycle arrest involves the modulation of cyclin-dependent kinases and their regulatory proteins [13]. Indole derivatives have been shown to upregulate p21/WAF1, a cyclin-dependent kinase inhibitor that blocks the activity of cyclin-dependent kinase 2, cyclin-dependent kinase 4, and cyclin-dependent kinase 6, thereby preventing G1/S phase transition [13].

Studies on indole compounds have revealed their ability to activate DNA damage response pathways, including the ataxia telangiectasia mutated/ataxia telangiectasia and Rad3-related pathway [15]. This activation leads to the phosphorylation of checkpoint kinase 2 and the degradation of cell division cycle 25 homolog A, further reinforcing cell cycle arrest [15].

The transforming growth factor-beta/mothers against decapentaplegic signaling pathway also contributes to indole-induced cell cycle arrest [15]. The activation of mothers against decapentaplegic-related protein 3 promotes the expression of cell cycle inhibitory genes, including p21, which enhances the G1 arrest phenotype [15].

Anti-Inflammatory Molecular Targets

The anti-inflammatory properties of methyl 2-(5-chloro-1H-indol-3-yl)acetate and related indole derivatives involve the modulation of key inflammatory signaling pathways [16] [17] [18]. These compounds demonstrate the ability to suppress inflammatory responses through multiple molecular mechanisms, making them potential candidates for anti-inflammatory therapeutic applications [16] [17].

Nuclear Factor Kappa B Pathway Modulation

The nuclear factor kappa B signaling pathway represents a primary target for the anti-inflammatory activity of indole derivatives [19] [17] [20]. This transcription factor complex plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules [19] [21].

Under normal conditions, nuclear factor kappa B dimers are sequestered in the cytoplasm by inhibitory proteins, particularly inhibitor of kappa B alpha [19]. Upon inflammatory stimulation, the inhibitor of kappa B kinase complex phosphorylates inhibitor of kappa B alpha, leading to its degradation and the subsequent nuclear translocation of nuclear factor kappa B [19] [21].

Indole derivatives interrupt this signaling cascade at multiple points [17] [20]. Research has demonstrated that these compounds can suppress the phosphorylation and degradation of inhibitor of kappa B alpha, thereby preventing nuclear factor kappa B activation [17]. Additionally, some indole compounds directly inhibit the DNA-binding activity of nuclear factor kappa B, further reducing the transcription of inflammatory genes [20].

Table 3: Nuclear Factor Kappa B Pathway Modulation by Indole Compounds

| Indole Compound | Nuclear Factor Kappa B Activity | Inhibitor of Kappa B Phosphorylation | Pro-inflammatory Cytokines | Concentration Range |

|---|---|---|---|---|

| Indole derivative XCR-5a | Suppressed | Inhibited | Interleukin-1 beta, Interleukin-6, Tumor Necrosis Factor alpha reduced | 10-50 μM |

| Indole-3-carbinol | Down-regulated | Reduced | Multiple cytokines reduced | Variable |

| 3,3'-diindolylmethane | Inhibited | Blocked | Various inflammatory markers reduced | Variable |

| Indole phytoalexin compound 49 | Not significantly affected | Not reported | Minimal effect | 20 μM |

| DC-81-Indole conjugate | Decreased | Not reported | Not reported | Variable |

The downstream effects of nuclear factor kappa B inhibition include reduced expression of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor alpha [17]. Studies have shown that indole derivative XCR-5a effectively suppresses the production of these cytokines in lipopolysaccharide-stimulated macrophages [17].

The modulation of nuclear factor kappa B signaling also affects the expression of inducible nitric oxide synthase and cyclooxygenase-2, two key enzymes involved in inflammatory mediator production [17]. The suppression of these enzymes contributes to the overall anti-inflammatory effect of indole compounds [17].

Heme Oxygenase-1 Induction Mechanisms

Heme oxygenase-1 induction represents another significant mechanism through which indole derivatives exert their anti-inflammatory effects [22] [23] [18]. This enzyme catalyzes the degradation of heme to produce carbon monoxide, biliverdin, and free iron, with the resulting products exhibiting cytoprotective and anti-inflammatory properties [23] [18].

Research on indole-3-acetic acid has demonstrated its ability to upregulate heme oxygenase-1 expression in a dose-dependent manner in macrophages [18]. This upregulation occurs both under normal conditions and in the presence of inflammatory stimuli such as lipopolysaccharide [18].

The anti-inflammatory effects mediated by heme oxygenase-1 induction are partially dependent on the enzymatic activity of this protein [18]. Studies using tin protoporphyrin IX, a specific heme oxygenase-1 inhibitor, have shown that blocking heme oxygenase-1 activity reduces the anti-inflammatory effects of indole-3-acetic acid on interleukin-1 beta and interleukin-6 expression [18].

Table 4: Heme Oxygenase-1 Induction by Indole-Related Compounds

| Compound | Heme Oxygenase-1 Expression | Anti-inflammatory Effect | Cell Type | Mechanism |

|---|---|---|---|---|

| Indole-3-acetic acid | Up-regulated (dose-dependent) | Heme Oxygenase-1-dependent mechanism | RAW264.7 macrophages | Direct Heme Oxygenase-1 induction + Reactive Oxygen Species scavenging |

| Imidazole-based Heme Oxygenase-1 inhibitors | Inhibited | Pro-inflammatory (inhibition) | Various cancer cells | Competitive inhibition |

| Hemin (Heme Oxygenase-1 inducer) | Strongly induced | Complex (context-dependent) | Leydig cells | Oxidative stress response |

| Indole derivatives (general) | Variable | Variable | Multiple cell types | Multiple pathways |

| Anti-inflammatory indoles | Generally increased | Generally anti-inflammatory | Immune cells | Cytoprotective response |

The mechanism of heme oxygenase-1 induction by indole compounds involves both direct transcriptional activation and indirect effects through reactive oxygen species modulation [18]. Unlike some other anti-inflammatory mechanisms, the heme oxygenase-1-mediated effects appear to be independent of aryl hydrocarbon receptor signaling [18].